molecular formula C20H21NO4S B2812735 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide CAS No. 863444-04-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide

Cat. No.: B2812735
CAS No.: 863444-04-6
M. Wt: 371.45
InChI Key: GZOMXMYOILJCFM-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide is a synthetic organic compound characterized by its complex molecular architecture, which features a benzamide core substituted with a 2-ethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. This structure places it within a class of chemicals that are of significant interest in medicinal and chemical research for their potential as building blocks in drug discovery. Compounds with similar structural features, such as the 1,1-dioxido tetrahydrothiophene group, have been investigated for their interactions with biological targets like ion channels, suggesting potential research applications in pharmacology and cellular signaling studies . The presence of the dioxido-thiophene (sulfone) group is a key functional element that can influence the compound's electronic properties and binding affinity, while the methoxy and ethylphenyl substituents contribute to its overall lipophilicity and stereochemistry. Researchers utilize this compound and its analogs primarily as a key intermediate in the synthesis of more complex molecules or for probing structure-activity relationships in the development of novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-15-6-4-5-7-19(15)21(17-12-13-26(23,24)14-17)20(22)16-8-10-18(25-2)11-9-16/h4-13,17H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOMXMYOILJCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C20H21N2O5S
  • Molecular Weight: 387.45 g/mol
  • IUPAC Name: this compound

The compound features a thiophene core with dioxido substitution, which is known to influence its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with thiophene and dioxido groups can possess significant antimicrobial properties. For instance:

Compound NameActivityReference
This compoundAntibacterial against Gram-positive bacteria
Related Thiophene CompoundsAntifungal activity

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Research suggests that the presence of the methoxy group enhances its efficacy in modulating inflammatory pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxido Thiophene Core:
    • The starting material is a thiophene derivative which undergoes oxidation using agents like hydrogen peroxide to introduce the dioxido functionality.
  • Amidation Reaction:
    • The dioxido thiophene is then reacted with 2-ethylphenyl amine and 4-methoxybenzoic acid under coupling conditions (e.g., using EDC/HOBt) to form the final amide product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Key Properties/Findings Reference
Target Compound Benzamide + sulfolene 4-methoxybenzamide, 2-ethylphenyl Not explicitly reported; inferred stability from sulfolene and methoxy groups
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Benzamide + sulfolene 4-hexyloxy, 4-isopropylbenzyl Increased lipophilicity due to hexyloxy and isopropyl groups; no stability data
N-[2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]-4-methoxybenzamide Benzamide + tetrahydropyridazinone 4-methoxybenzamide, amino-pyridazinone Pharmacopeial standard (USP); potential cardiac activity (pimobendan analog)
N-(6-Aminohexyl)-4-methoxybenzamide Benzamide 4-methoxybenzamide, aminohexyl linker pH-sensitive phosphoramide bond; hydrolyzes rapidly at pH <5.2
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Benzamide + dihydrothiazole 4-methylbenzamide, dihydrothiazole Crystallographically confirmed planar geometry; potential for metal coordination

Physicochemical and Stability Comparisons

  • Sulfolene vs. Thiazole/Triazole Systems : The target compound’s sulfolene ring differs from dihydrothiazole () or triazole () systems. Sulfolene’s sulfone group enhances polarity and oxidative stability compared to sulfur-containing heterocycles like thiazoles, which may exhibit tautomerism or redox sensitivity .
  • 4-Methoxybenzamide Stability: Derivatives with 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show pH-dependent hydrolysis of adjacent bonds. At pH 4.5, phosphoramide bonds degrade by >20% within 24 hours, suggesting the target compound’s methoxy group may similarly influence stability in acidic environments .
  • Lipophilicity : The 2-ethylphenyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., 4-fluorophenyl in ). This could enhance membrane permeability but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,1-dioxido-2,3-dihydrothiophen-3-amine intermediate. Subsequent coupling with 2-ethylphenyl and 4-methoxybenzamide groups requires amidation using coupling agents (e.g., HATU or EDCI) under inert conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios must be optimized to achieve >90% yield. Chromatographic purification (e.g., silica gel or HPLC) is critical for isolating the final product .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodology : Analytical techniques include:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR (¹H/¹³C) : For verifying substituent positions and identifying stereochemical features.
  • FT-IR : To validate functional groups (e.g., sulfone, amide).
  • Elemental Analysis : To ensure stoichiometric consistency.
    Baseline characterization should adhere to ICH guidelines for pharmaceutical intermediates .

Q. What preliminary biological screening assays are recommended?

  • Methodology : Begin with in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293).
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based protocols.
    Dose-response curves and IC₅₀ calculations are essential for initial activity profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies:

  • Substituent Swapping : Replace the 2-ethylphenyl group with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups to assess changes in target binding.
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfone groups).
  • Metabolic Stability : Compare analogs via hepatic microsome assays to evaluate susceptibility to oxidation or hydrolysis .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Batch Analysis : Check compound purity across batches via LC-MS to rule out degradation products.
    Contradictions may arise from differences in assay conditions or impurity profiles .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodology :

  • LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP and improve solubility.
  • Prodrug Design : Mask polar groups (e.g., amide) with enzymatically cleavable moieties (e.g., ester prodrugs).
  • Plasma Stability Testing : Incubate with plasma proteins to assess half-life and guide dosing regimens.
    PK modeling tools (e.g., GastroPlus) can predict absorption and bioavailability .

Q. How can in silico models predict off-target interactions or toxicity?

  • Methodology :

  • Molecular Dynamics Simulations : Analyze binding stability to non-target proteins (e.g., hERG channel for cardiac toxicity).
  • QSAR Models : Train algorithms on toxicity databases (e.g., Tox21) to forecast hepatotoxicity or mutagenicity.
  • CYP450 Inhibition Screening : Use fluorescence-based assays to evaluate metabolic interference.
    Cross-validate predictions with in vitro toxicity panels .

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